3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
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Overview
Description
3-Fluoro-4-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. These reagents are highly reactive and are used to form carbon-carbon bonds in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzylmagnesium chloride is typically prepared by reacting 3-fluoro-4-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods
In an industrial setting, the preparation of 3-fluoro-4-methylbenzylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: Diethyl ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions with halides.
Scientific Research Applications
3-Fluoro-4-methylbenzylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Chloride
- Ethylmagnesium Bromide
Uniqueness
3-Fluoro-4-methylbenzylmagnesium chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts specific reactivity and selectivity in chemical reactions, making it valuable for synthesizing fluorinated organic compounds .
Properties
IUPAC Name |
magnesium;2-fluoro-4-methanidyl-1-methylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOWHMXHSXQTDX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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